molecular formula C13H24O3 B1585784 Glycidyl neodecanoate CAS No. 26761-45-5

Glycidyl neodecanoate

Cat. No.: B1585784
CAS No.: 26761-45-5
M. Wt: 228.33 g/mol
InChI Key: QQWAKSKPSOFJFF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycidyl neodecanoate, also known as oxiran-2-ylmethyl 2,2-dimethyloctanoate, is primarily targeted towards the creation of high-performance radiation-curable systems . It is used as a building block in the design of reactive diluents and oligomers .

Mode of Action

The mode of action of this compound involves its interaction with unsaturated building blocks like acrylic acid or more sustainable itaconate derivatives . The compound’s glycidyl (epoxy) group has high reactivity and can react with carboxyl, amino, and hydroxyl groups . This reactivity allows it to be introduced into acrylic resin, polyester, and alkyd resin at lower temperatures with few side reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of hydroxyester adducts . The compound’s glycidyl group combines with acrylic acid to form a hydroxyester adduct, which is suitable for high-performance radiation-curable systems .

Result of Action

The result of this compound’s action is the creation of high-performance radiation-curable systems . These systems have superior properties, including high hydrophobicity, excellent outdoor durability, better viscosity control, improved pigment wetting, enhanced adhesion to apolar substrates, and better overall flow and appearance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity allows it to be introduced into various resins at lower temperatures . Additionally, the compound is stable and can react violently with strong oxidizing agents, acids, and curing agents . It is also soluble in water at 70mg/L at 20℃ .

Biochemical Analysis

Biochemical Properties

Glycidyl neodecanoate plays a significant role in biochemical reactions due to its high reactivity and excellent solvent ability. It interacts with various enzymes, proteins, and other biomolecules, facilitating processes such as polyesterification. The compound’s glycidyl (epoxy) group is particularly reactive, allowing it to form hydroxyester adducts when combined with acrylic acid . This interaction is crucial in the design of UV-curable reactive diluents and oligomers, enhancing the performance of radiation-curable systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its high reactivity allows it to interact with cellular components, potentially affecting cell function. For instance, the compound’s ability to form hydroxyester adducts can impact cellular metabolism by altering the availability of key metabolites and enzymes . Additionally, this compound’s solvent properties may influence cell membrane integrity and permeability, further affecting cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s glycidyl (epoxy) group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is known for its high boiling point and excellent solvent ability, which contribute to its stability under various conditions . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that the compound can have lasting impacts on cellular function, particularly in terms of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound’s glycidyl (epoxy) group is a key site for metabolic reactions, allowing it to participate in processes such as polyesterification and hydroxyester formation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solvent properties allow it to diffuse across cell membranes, facilitating its distribution to various cellular compartments . Additionally, this compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s glycidyl (epoxy) group can interact with nucleophilic sites on proteins, leading to its localization within specific cellular structures . These interactions can affect the compound’s activity and function, influencing its overall impact on cellular processes.

Comparison with Similar Compounds

Glycidyl neodecanoate is often compared with other esters of neodecanoic acid, such as vinyl neodecanoate. Both compounds share similar hydrophobic and weather-resistant properties due to their highly branched structures . this compound is unique in its high reactivity under low process heat and its ability to form hydroxyesters with minimal side reactions . This makes it particularly valuable in the synthesis of high-performance polymers and coatings .

Similar Compounds

This compound stands out due to its versatile reactivity and the superior properties it imparts to polymers and coatings, making it a crucial compound in various scientific and industrial applications.

Properties

IUPAC Name

oxiran-2-ylmethyl 2,2-dimethyloctanoate
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InChI

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3
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InChI Key

QQWAKSKPSOFJFF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)(C)C(=O)OCC1CO1
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Molecular Formula

C13H24O3
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
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DSSTOX Substance ID

DTXSID20275056
Record name Glycidyl 2,2-dimethyloctanoate
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Molecular Weight

228.33 g/mol
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Physical Description

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
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Record name Neodecanoic acid, 2-oxiranylmethyl ester
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
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Flash Point

265 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.97 (NTP, 1992) - Less dense than water; will float
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Vapor Density

8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992)
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CAS No.

26761-45-5, 52636-92-7
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Record name Cardura E 10
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Record name Neodecanoic acid, 2-oxiranylmethyl ester
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Record name Glycidyl 2,2-dimethyloctanoate
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Record name GLYCIDYL NEODECANOATE
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Synthesis routes and methods

Procedure details

593 parts of triethylene glycol, 206 parts of diethylene glycol, 305 parts of phthalic anhydride, 490 parts of 3-methyltetrahydrophthalic anhydride and 0.158 parts of toluhydroquinone were placed in a 2 liter flask containing four openings equipped with a thermometer, stirrer, inert gas introduction opening, and reflux condenser, respectively. The mixture was heated to 205° C. under a nitrogen atmosphere and allowed to react for 15 hours; upon reaching a solid acid value of 15, the mixture was cooled to 120° C. followed by addition of 87 parts of maleic anhydride. The temperature was then raised to 190° C. and allowed to react for 5 hours until reaching a solid acid value of 24, at which point it was cooled to 160° C. After 148 parts of CARDURA E-10 (an epoxy compound produced by Shell Chemicals Co., Ltd.) were added and allowed to react for 3 hours at 130° C., 1078 parts of dipropylene glycol monomethylether methacrylate were then added to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 1.1 and a Gardner viscosity of S-T. 80 parts of the resin of Example 10 were then added to 20 parts of the above resin to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 2.9 and a Gardner viscosity of P-Q. The resultant resin composition was then placed through the same evaluation tests as in Example 7, and the results are shown in Table 2.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycidyl neodecanoate
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